2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form the intermediate 5-(methylthio)-1,3,4-thiadiazole.
Introduction of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group, forming N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide.
Sulfonamide Formation: Finally, the compound is treated with methylsulfonyl chloride and a base to introduce the N-methylmethylsulfonamido group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide, leveraging its ability to disrupt biological processes in pests and weeds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential biological processes.
Pathways Involved: It may interfere with metabolic pathways, DNA synthesis, or protein synthesis, depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide group and have similar antimicrobial properties.
Thiadiazoles: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring and are studied for their biological activities.
Uniqueness
2-(N-methylmethanesulfonamido)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the combination of the sulfonamide and thiadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these functional groups.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S3/c1-11(17(3,13)14)4-5(12)8-6-9-10-7(15-2)16-6/h4H2,1-3H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIGJEATTINTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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